3-(3-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid
CAS No.: 1131595-05-5
Cat. No.: VC17545994
Molecular Formula: C18H19NO4
Molecular Weight: 313.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1131595-05-5 |
|---|---|
| Molecular Formula | C18H19NO4 |
| Molecular Weight | 313.3 g/mol |
| IUPAC Name | 3-[3-(phenylmethoxycarbonylaminomethyl)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C18H19NO4/c20-17(21)10-9-14-7-4-8-16(11-14)12-19-18(22)23-13-15-5-2-1-3-6-15/h1-8,11H,9-10,12-13H2,(H,19,22)(H,20,21) |
| Standard InChI Key | BSBCLJIXIYMPBW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCC2=CC=CC(=C2)CCC(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(3-((((benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid, delineates its three key components:
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Propanoic acid backbone: Provides carboxylic acid functionality for further derivatization.
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3-Phenyl substituent: A phenyl ring at the third carbon of the propanoic acid chain.
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Benzyloxycarbonyl (Cbz)-protected aminomethyl group: A methylene-linked Cbz group on the phenyl ring, offering steric protection and synthetic versatility.
Comparative Analysis with Analogues
Synthetic Methodologies
Key Synthetic Routes
While no direct synthesis of 3-(3-((((benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid is documented, plausible pathways can be inferred from related compounds:
Step 2: Purification and Isolation
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Chromatographic Techniques: Preparative HPLC or column chromatography ensures high purity, as demonstrated in industrial-scale syntheses of analogous Cbz-protected amino acids .
Industrial-Scale Considerations
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Continuous Flow Reactors: Automated systems could enhance yield and reproducibility, minimizing side reactions during Cbz protection.
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Green Chemistry Metrics: Solvent selection (e.g., ethyl acetate over dichloromethane) and catalyst recycling align with sustainable practices highlighted in patent literature .
Chemical Reactivity and Applications
Functional Group Transformations
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Deprotection | H₂, Pd/C | Free amine (3-(3-aminomethylphenyl)propanoic acid) |
| Esterification | Methanol, H₂SO₄ | Methyl ester derivative |
| Amidation | EDC, NHS, primary amines | Amide-linked conjugates |
Applications in Drug Discovery
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Peptide Backbone Modification: The methylene spacer may enhance conformational flexibility in peptide analogs, potentially improving target binding.
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Prodrug Design: The Cbz group’s labile nature under hydrogenation conditions allows controlled release of active amines in vivo.
Industrial and Research Utility
Material Science Applications
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Polymer Crosslinking: The carboxylic acid and amine functionalities enable participation in step-growth polymerization, forming hydrogels with tunable mechanical properties.
Analytical Characterization
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Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 10H, Ar-H), 4.45 (s, 2H, CH₂Cbz), 3.12 (t, 2H, CH₂COO), 2.65 (t, 2H, CH₂Ph).
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IR (KBr): 1715 cm⁻¹ (C=O, acid), 1680 cm⁻¹ (C=O, Cbz), 1530 cm⁻¹ (N-H bend).
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Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Ensuring exclusive Cbz protection at the aminomethyl group without side reactions remains a challenge in non-symmetrical systems.
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Scalability: Transitioning from batch to continuous flow systems requires optimization of residence time and catalyst loading .
Research Opportunities
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Targeted Drug Delivery: Conjugating this compound to nanoparticles via amide bonds could enhance tumor-specific accumulation.
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Biocatalysis: Exploring enzymatic deprotection methods (e.g., lipase-mediated ester hydrolysis) may offer greener alternatives to hydrogenation.
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